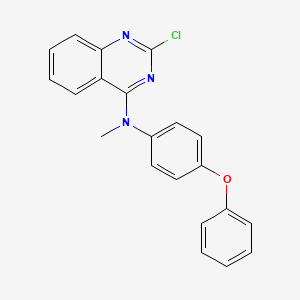
4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C20H16ClN3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine typically involves the reaction of 2,4-dichloroquinazoline with 4-phenoxyaniline in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and phenols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications.
科学研究应用
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular targets involved in cancer progression.
Industrial Applications: It is used in the synthesis of other quinazoline derivatives with potential pharmaceutical applications.
作用机制
The mechanism of action of 2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis . The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Known for its potent anticancer activity.
2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Exhibits different biological activities due to the presence of methoxy groups.
Uniqueness
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other quinazoline derivatives.
属性
CAS 编号 |
827031-00-5 |
|---|---|
分子式 |
C21H16ClN3O |
分子量 |
361.8 g/mol |
IUPAC 名称 |
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-25(20-18-9-5-6-10-19(18)23-21(22)24-20)15-11-13-17(14-12-15)26-16-7-3-2-4-8-16/h2-14H,1H3 |
InChI 键 |
UUCBIOYCBAVSCV-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)OC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


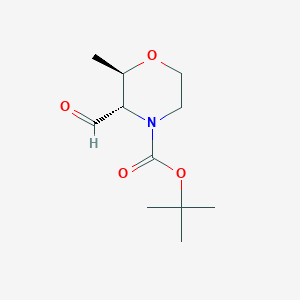

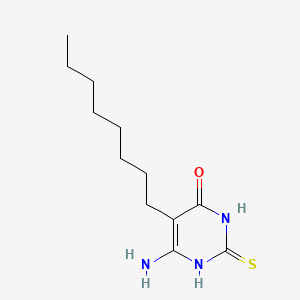

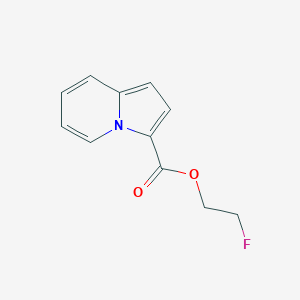



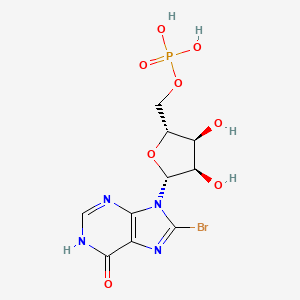

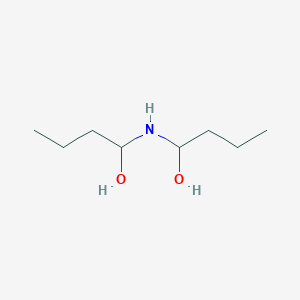
![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)
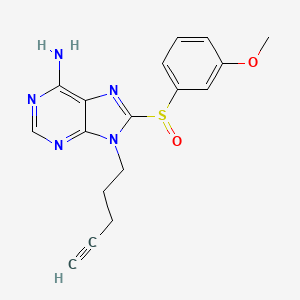
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)
